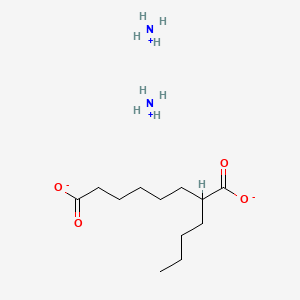
Octanedioic acid, 2-butyl-, ammonium salt
Beschreibung
Octandisäure, 2-Butyl-, Ammoniumsalz: ist eine chemische Verbindung mit der Summenformel C12H22O4·2H3N. Sie ist ein Derivat der Octandisäure, auch bekannt als Suberinsäure, wobei die Wasserstoffatome der Carboxylgruppen durch Ammoniumionen ersetzt werden. Diese Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften in verschiedenen industriellen und wissenschaftlichen Anwendungen eingesetzt.
Eigenschaften
CAS-Nummer |
114480-39-6 |
|---|---|
Molekularformel |
C12H28N2O4 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
diazanium;2-butyloctanedioate |
InChI |
InChI=1S/C12H22O4.2H3N/c1-2-3-7-10(12(15)16)8-5-4-6-9-11(13)14;;/h10H,2-9H2,1H3,(H,13,14)(H,15,16);2*1H3 |
InChI-Schlüssel |
SPZBYSKKSSLUKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCCCC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
Arten von Reaktionen: Octandisäure, 2-Butyl-, Ammoniumsalz unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu verschiedenen Derivaten oxidiert werden, abhängig vom verwendeten Oxidationsmittel.
Reduktion: Reduktionsreaktionen können die Verbindung in die entsprechenden Alkohole oder andere reduzierte Formen umwandeln.
Substitution: Die Ammoniumionen können unter geeigneten Bedingungen durch andere Kationen oder funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Verschiedene Säuren oder Basen können zur Durchführung von Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion Alkohole produzieren kann.
Analyse Chemischer Reaktionen
Types of Reactions: Octanedioic acid, 2-butyl-, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The ammonium ions can be substituted with other cations or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various acids or bases can be used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von Octandisäure, 2-Butyl-, Ammoniumsalz beinhaltet die Interaktion mit molekularen Zielen wie Enzymen und Rezeptoren. Die Ammoniumionen können ionische Bindungen mit negativ geladenen Stellen an Proteinen bilden, wodurch ihre Struktur und Funktion verändert werden. Diese Interaktion kann biochemische Pfade und zelluläre Prozesse modulieren.
Wirkmechanismus
The mechanism of action of octanedioic acid, 2-butyl-, ammonium salt involves its interaction with molecular targets such as enzymes and receptors. The ammonium ions can form ionic bonds with negatively charged sites on proteins, altering their structure and function. This interaction can modulate biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Suberinsäure (Octandisäure): Die Stammverbindung von Octandisäure, 2-Butyl-, Ammoniumsalz.
Hexandisäure: Eine andere Dicarbonsäure mit einer kürzeren Kohlenstoffkette.
Sebacinsäure: Eine Dicarbonsäure mit einer längeren Kohlenstoffkette.
Eindeutigkeit: Octandisäure, 2-Butyl-, Ammoniumsalz ist aufgrund des Vorhandenseins von Ammoniumionen einzigartig, die spezifische chemische Reaktivität und Löslichkeitseigenschaften verleihen. Dies macht es für Anwendungen geeignet, bei denen andere Dicarbonsäuren möglicherweise nicht wirksam sind .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


